O-Terphenyl

Catalog No.
S772682
CAS No.
84-15-1
M.F
C18H14
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Terphenyl

CAS Number

84-15-1

Product Name

O-Terphenyl

IUPAC Name

1,2-diphenylbenzene

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H

InChI Key

OIAQMFOKAXHPNH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3

Solubility

Insoluble (NIOSH, 2016)
5.38e-06 M
SOL IN ACETONE, BENZENE, METHANOL, CHLOROFORM
Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.
Water solubility = 1.24 mg/l at 25 °C
Solubility in water: none
Insoluble

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3

Liquid Crystal Studies

Due to its ability to form various liquid crystal phases depending on temperature, o-terphenyl is a valuable material for studying the behavior of liquid crystals. These phases exhibit specific optical properties and are crucial for various technological applications, including displays and optical devices. Researchers utilize o-terphenyl to understand the fundamental physics of liquid crystal phase transitions and their dependence on molecular structure [].

Scintillation Detectors

O-Terphenyl exhibits scintillating properties, meaning it emits light when exposed to ionizing radiation. This characteristic makes it a potential candidate for use in scintillation detectors, instruments used to detect and measure radiation. Researchers have explored o-terphenyl as a component in organic scintillators, aiming to develop more efficient and cost-effective alternatives to traditional inorganic scintillators [].

Material Science Research

The unique molecular structure and properties of o-terphenyl have also attracted interest in material science research. Studies have investigated its potential applications in various fields, including:

  • Organic electronics: Researchers have explored o-terphenyl as a potential material for organic field-effect transistors (OFETs), which are organic semiconductors with potential applications in flexible and low-cost electronics [].
  • Molecular crystals: O-terphenyl crystals exhibit interesting physical properties, making them valuable subjects for studying the structure and dynamics of molecular crystals. Researchers have employed techniques like Brillouin scattering spectroscopy to investigate the elastic properties and intermolecular interactions within o-terphenyl crystals [].

O-Terphenyl, also known as 1,1':2',1''-terphenyl, is an aromatic hydrocarbon with the molecular formula C18H14C_{18}H_{14} and a molecular weight of approximately 230.3038 g/mol. Its structure consists of three connected benzene rings, specifically arranged in an ortho configuration. This compound is typically a solid at room temperature and is insoluble in water, often appearing as a mixture with its isomers, m-terphenyl and p-terphenyl . O-Terphenyl is characterized by its high thermal stability and has a melting point of about 331 K and a boiling point around 610 K .

Typical of aromatic compounds. Notably, it can participate in Friedel-Crafts reactions, where it reacts with electrophiles to form substituted derivatives. Additionally, o-terphenyl can be hydrogenated to produce perhydro-o-terphenyl, with high selectivity achieved under specific conditions . The compound can also undergo photo

While o-terphenyl itself has limited direct biological activity, its derivatives have been studied for potential pharmacological effects. Certain terphenyl compounds exhibit antifungal properties and have been identified in various fungi and plants. For instance, p-terphenyls are known to possess biological functions, including antimicrobial activities .

O-Terphenyl can be synthesized through several methods:

  • Aryl Coupling Reactions: This involves the coupling of phenyl groups using transition metal catalysts.
  • Ullmann Reaction: A condensation reaction between dihaloaromatics and copper that yields oligophenylenes including o-terphenyl .
  • Photochemical Methods: Utilizing UV light to promote aryl coupling from simpler aromatic precursors .

O-Terphenyl is primarily used in industrial applications due to its thermal stability and insulating properties:

  • Heat Transfer Fluids: It serves as a heat transfer medium in various applications due to its high boiling point.
  • Chemical Intermediates: O-Terphenyl is used in the synthesis of other organic compounds and materials.
  • Research

Studies on o-terphenyl often focus on its interactions with other chemicals under various conditions. For example, investigations into its hydrogenation reveal that it can be fully converted to perhydro-o-terphenyl with high selectivity, showcasing its reactivity under hydrogenation conditions . Additionally, research has explored the stability of o-terphenyl in different solvents and environments, noting that it does not react rapidly with water but may undergo transformations under specific catalytic conditions .

O-Terphenyl belongs to a broader class of compounds known as terphenyls, which include:

  • p-Terphenyl: Exhibits similar thermal properties but differs in substitution pattern; found in some natural products.
  • m-Terphenyl: Also shares similar characteristics but has distinct physical properties due to its meta arrangement.
CompoundMolecular FormulaMelting Point (K)Boiling Point (K)Unique Features
O-TerphenylC18H14331610Ortho arrangement
p-TerphenylC18H14253610Found in fungi; potential bioactivity
m-TerphenylC18H14238610Less thermally stable than ortho

O-Terphenyl's unique ortho configuration contributes to its distinct chemical behavior compared to other terphenyl isomers, making it particularly valuable for specific industrial applications.

Physical Description

O-terphenyl appears as colorless or light-yellow solid. mp: 58-59° C, bp: 337°C. Density: 1.16 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers m-terphenyl and p-terphenyl that is used as a heat-transfer fluid.
COLOURLESS-TO-LIGHT-YELLOW CRYSTALS.
Colorless or light-yellow solid.

Color/Form

MONOCLINIC PRISMS FROM METHANOL
Colorless or light yellow solid.

XLogP3

6

Boiling Point

630 °F at 760 mm Hg (NIOSH, 2016)
332.0 °C
332 °C AT 760 MM HG
332 °C
630°F

Flash Point

325 °F (NIOSH, 2016)
325 °F (163 °C) (OPEN CUP)
163 °C o.c.
(oc) 325°F

Vapor Density

7.95 (AIR= 1)
Relative vapor density (air = 1): 7.9

Density

1.1 (NIOSH, 2016)
1.1
Relative density (water = 1): 1.1

LogP

5.5

Melting Point

136 °F (NIOSH, 2016)
56.2 °C
136°F

UNII

W5675R7KVW

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (83.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (76.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.09 mm Hg at 200 °F (NIOSH, 2016)
2.50e-04 mmHg
2.5X10-4 mm Hg at 25 °C, extrapolated from experimentally-derived coefficients
Vapor pressure, Pa at 25 °C: 0.0033
(200°F): 0.09 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

84-15-1
61788-33-8

Wikipedia

O-terphenyl

Biological Half Life

7.24 Days

Methods of Manufacturing

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products. o-Terphenyl is readily separated from the terphenyl isomer mixture by distillation.

General Manufacturing Information

1,1':2',1''-Terphenyl: ACTIVE
IT /TERPHENYL/ OCCURS NATURALLY IN PETROLEUM OIL. ...3 CHEMICAL ISOMERS...OF WHICH ORTHO & PARA FORMS APPEAR INDUSTRIALLY MOST PREVALENT. /TERPHENYLS/

Analytic Laboratory Methods

NIOSH Method #5021. Determination of o-Terphenyl by Gas Chromatography with Flame Ionization Detection. Detection limit = 0.060 mg/cu m. Suitable for detection of o-terphenyl in workplace air.

Dates

Modify: 2023-08-15

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